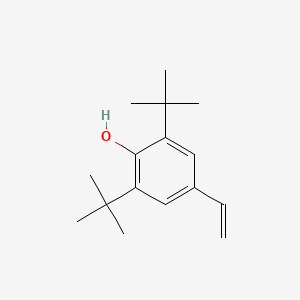2,6-Di-tert-butyl-4-vinylphenol
CAS No.: 19263-36-6
Cat. No.: VC4329959
Molecular Formula: C16H24O
Molecular Weight: 232.367
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19263-36-6 |
|---|---|
| Molecular Formula | C16H24O |
| Molecular Weight | 232.367 |
| IUPAC Name | 2,6-ditert-butyl-4-ethenylphenol |
| Standard InChI | InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 |
| Standard InChI Key | ZMRCFZFFKWFWSK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s structure features a phenol ring substituted at the 2 and 6 positions with tert-butyl groups (–C(CH₃)₃) and a vinyl group (–CH=CH₂) at the 4 position. This arrangement creates steric hindrance around the phenolic hydroxyl group, reducing its susceptibility to oxidative degradation .
Physicochemical Characteristics
Key physical properties include:
The tert-butyl groups enhance hydrophobicity, while the vinyl group enables participation in polymerization reactions, broadening its industrial applicability .
Synthesis and Manufacturing
Nitrosation-Reduction Pathway
A patented method (CN102924305A) outlines a two-step synthesis starting from 2,6-di-tert-butylphenol :
-
Nitrosation: Reaction with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) yields 2,6-di-tert-butyl-4-nitrosophenol.
-
Reduction: Sodium dithionite (Na₂S₂O₄) reduces the nitroso group to an amine, producing 2,6-di-tert-butyl-4-aminophenol, which is subsequently functionalized to introduce the vinyl group.
Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Nitrosation | H₂SO₄, NaNO₂, ethanol | 20–25°C, 1.5–3.5 hr | 96–99% |
| Reduction | Na₂S₂O₄, NaOH, ethanol | 50°C, 1–2 hr | 98–99% |
This method avoids noble metal catalysts, reduces costs, and achieves near-quantitative yields .
Industrial and Scientific Applications
Polymer Stabilization
The compound’s antioxidant activity stems from its ability to donate hydrogen atoms to free radicals, interrupting chain reactions that cause polymer degradation . Applications include:
-
Plastics: Prolongs lifespan of polyethylene and polypropylene by preventing oxidative chain scission.
-
Rubber: Enhances durability in automotive tires exposed to heat and mechanical stress.
Biomedical Research
Preliminary studies suggest potential in mitigating oxidative stress in cellular models, though therapeutic applications remain exploratory.
Comparative Analysis with Structural Analogs
vs. 3,5-Di-tert-butyl-4-methylphenol
Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for aromatic protons due to differing substituent positions. The 2,6-di-tert-butyl isomer exhibits upfield shifts for para-substituents compared to the 3,5-isomer .
vs. BHT (Butylated Hydroxytoluene)
| Parameter | 2,6-Di-tert-butyl-4-vinylphenol | BHT |
|---|---|---|
| Antioxidant Efficiency | Higher due to vinyl group | Moderate |
| Thermal Stability | Superior (>200°C) | Degrades above 150°C |
| Polymer Compatibility | Broad (plastics, rubbers) | Limited to plastics |
The vinyl group enhances reactivity and compatibility with diverse matrices, offering advantages over traditional antioxidants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume